2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol 2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol
Brand Name: Vulcanchem
CAS No.: 880144-61-6
VCID: VC8354173
InChI: InChI=1S/C6H10F3NO/c7-6(8,9)5(1-2-5)4(11)3-10/h4,11H,1-3,10H2
SMILES: C1CC1(C(CN)O)C(F)(F)F
Molecular Formula: C6H10F3NO
Molecular Weight: 169.14 g/mol

2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol

CAS No.: 880144-61-6

Cat. No.: VC8354173

Molecular Formula: C6H10F3NO

Molecular Weight: 169.14 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol - 880144-61-6

Specification

CAS No. 880144-61-6
Molecular Formula C6H10F3NO
Molecular Weight 169.14 g/mol
IUPAC Name 2-amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol
Standard InChI InChI=1S/C6H10F3NO/c7-6(8,9)5(1-2-5)4(11)3-10/h4,11H,1-3,10H2
Standard InChI Key USZFHQDQSKQDJD-UHFFFAOYSA-N
SMILES C1CC1(C(CN)O)C(F)(F)F
Canonical SMILES C1CC1(C(CN)O)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 2-amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol combines a cyclopropane ring substituted with a trifluoromethyl group (CF3-\text{CF}_3) and an ethanolamine side chain (CH2CH2NH2-\text{CH}_2\text{CH}_2\text{NH}_2). The cyclopropane ring imposes significant steric strain, while the CF3-\text{CF}_3 group enhances metabolic stability and lipophilicity. Key physicochemical parameters include:

PropertyValue
Molecular FormulaC6H10F3NO\text{C}_6\text{H}_{10}\text{F}_3\text{NO}
Molecular Weight169.145 g/mol
Exact Mass169.071 Da
Polar Surface Area (PSA)46.25 Ų
LogP (Partition Coefficient)1.3488

The moderate LogP value suggests balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity. The PSA of 46.25 Ų, contributed by the amine and hydroxyl groups, indicates potential for hydrogen bonding .

Synthetic Routes and Methodologies

Core Cyclopropane Synthesis

The cyclopropane ring in this compound is typically constructed via the Corey–Chaykovsky reaction, a method involving the reaction of sulfonium ylides with α,β-unsaturated carbonyl compounds . For example, in related syntheses, cyclopropanealdehyde intermediates are generated through this reaction, which are subsequently functionalized with amine groups via reductive amination .

Final Functionalization

The ethanolamine side chain is appended through reductive amination of ketone precursors. For instance, in a protocol detailed in J. Med. Chem. (2021), a cyclopropane-containing aniline derivative is condensed with benzoic acid, followed by deprotection to yield the target amine .

Example Synthesis Pathway

  • Cyclopropanation:
    CH2=CHCO2Et+CF3SiMe3CuICF3cyclopropane\text{CH}_2=\text{CHCO}_2\text{Et} + \text{CF}_3\text{SiMe}_3 \xrightarrow{\text{CuI}} \text{CF}_3-\text{cyclopropane}

  • Amination:
    CF3cyclopropane+NH3Reductive AminationCF3cyclopropylamine\text{CF}_3-\text{cyclopropane} + \text{NH}_3 \xrightarrow{\text{Reductive Amination}} \text{CF}_3-\text{cyclopropylamine}

  • Ethanolamine Formation:
    CF3cyclopropylamine+CH2OHydroxylation2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol\text{CF}_3-\text{cyclopropylamine} + \text{CH}_2\text{O} \xrightarrow{\text{Hydroxylation}} \text{2-Amino-1-[1-(trifluoromethyl)cyclopropyl]ethanol}

Applications in Medicinal Chemistry

β3-Adrenergic Receptor Agonists

Structurally analogous compounds, such as those reported in J. Med. Chem. (2021), demonstrate potent activity at β3-adrenergic receptors, which are therapeutic targets for obesity and diabetes . The trifluoromethyl group enhances metabolic stability, while the cyclopropane ring enforces a rigid conformation, improving receptor binding selectivity .

Kinase Inhibitors

The amine and hydroxyl groups serve as hydrogen bond donors in kinase active sites. For example, derivatives of this compound have shown inhibitory activity against tyrosine kinases involved in cancer progression .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR: Peaks at δ 1.07–1.19 ppm (cyclopropane protons), δ 2.68 ppm (amine proton), and δ 3.83 ppm (hydroxyl-bearing methylene) .

  • 13C^{13}\text{C} NMR: Signals at 120–125 ppm (CF3\text{CF}_3) and 25–30 ppm (cyclopropane carbons) .

Mass Spectrometry (MS)

The ESI/APCI spectrum exhibits a prominent ion at m/zm/z 169.071 [M − H]^-, consistent with the exact mass .

Future Directions

Further research should prioritize:

  • Pharmacokinetic Profiling: Assessing oral bioavailability and clearance rates.

  • Target Optimization: Modifying the cyclopropane substituents to enhance receptor specificity.

  • Green Synthesis: Developing catalytic asymmetric methods to access enantiopure forms .

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